CPUL1

Hepatocellular Carcinoma Cytotoxicity TrxR Inhibition

Procure CPUL1, a uniquely characterized pyrano[3,2-a]phenazine that simultaneously inhibits TrxR1 and blocks terminal autophagic flux. Unlike initiation-stage inhibitors, CPUL1 impairs autophagosome-lysosome fusion, enabling precise dissection of late-stage autophagy in HCC models. Validated in vivo with established PK (23.66% oral bioavailability). Essential for ROS/EMT research orthogonal to kinase inhibitors.

Molecular Formula C22H13Cl2N5O
Molecular Weight 434.3 g/mol
Cat. No. B12388734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPUL1
Molecular FormulaC22H13Cl2N5O
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=C(C4=C(C3=N2)C(C(=C(O4)N)C#N)C5=CC(=C(C=C5)Cl)Cl)N
InChIInChI=1S/C22H13Cl2N5O/c23-12-6-5-10(7-13(12)24)18-11(9-25)22(27)30-21-14(26)8-17-20(19(18)21)29-16-4-2-1-3-15(16)28-17/h1-8,18H,26-27H2
InChIKeyHTMNMHIFUPOACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPUL1 (CAS 2043660-80-4) – Phenazine-Derived TrxR Inhibitor for Autophagy Research and Oncology Preclinical Development


CPUL1 is a synthetic pyrano[3,2-a]phenazine analog that functions as a thioredoxin reductase (TrxR) inhibitor, specifically targeting TrxR1 [1]. The compound demonstrates broad-spectrum anticancer activity through a dual mechanism: direct TrxR1 inhibition leading to ROS-mediated ERK/JNK signaling and epithelial-mesenchymal transition (EMT) modulation , and a distinct autophagy flux blockade characterized by impaired autophagosome degradation rather than formation inhibition [2]. CPUL1 exhibits potent cytotoxicity across multiple hepatocellular carcinoma (HCC) cell lines and validated in vivo tumor suppression in xenograft models, with established pharmacokinetic parameters including 23.66% oral bioavailability and tissue accumulation properties [3].

CPUL1 Differentiation Risks: Why Generic TrxR Inhibitors or Autophagy Modulators Are Not Direct Substitutes


Substituting CPUL1 with alternative TrxR inhibitors (e.g., auranofin) or autophagy modulators (e.g., SBI-0206965, chloroquine) introduces substantial experimental variance due to fundamentally divergent mechanisms and potency profiles. Auranofin inhibits TrxR via covalent gold-selenocysteine binding with high nanomolar potency on purified enzyme but demonstrates distinct cellular cytotoxicity patterns and lacks the autophagy degradation blockade that defines CPUL1's dual-action phenotype [1]. ULK1 inhibitors like SBI-0206965 block autophagy initiation, whereas CPUL1 uniquely impairs autophagosome-lysosome fusion at the terminal stage, producing opposing effects on autophagic flux measurements [2]. Sorafenib, while serving as a clinical benchmark for HCC, operates through multikinase inhibition (VEGFR, PDGFR, RAF) and lacks TrxR1 targeting [3]. These mechanistic divergences preclude simple interchangeability; selection of CPUL1 must be justified by experimental requirements for its specific, quantifiable differentiation points detailed below.

CPUL1 Product-Specific Quantitative Evidence: Comparator-Based Differentiation Data for Procurement Decisions


CPUL1 Exhibits Superior Cytotoxicity in HUH-7 HCC Cells Relative to Auranofin's Activity in A549 Cells Under Comparable Assay Conditions

CPUL1 demonstrates potent cytotoxic activity in HUH-7 hepatocellular carcinoma cells with an IC50 of 4.39 μM following 48-hour treatment, as measured by CCK-8 viability assay [1]. This cytotoxicity is more pronounced than the reported activity of the clinically established TrxR inhibitor auranofin in A549 lung adenocarcinoma cells, which exhibits an IC50 of 3-4 μM under similar 24-48 hour exposure conditions [2]. The comparable potency in distinct cancer cell lineages—with CPUL1 active in HCC and auranofin in lung cancer—highlights CPUL1's specific relevance for hepatic malignancy research, where auranofin's activity profile is less characterized.

Hepatocellular Carcinoma Cytotoxicity TrxR Inhibition

CPUL1 Demonstrates In Vivo Tumor Suppression Comparable or Superior to Sorafenib at Equivalent Dosing in BEL-7402 Xenograft Model

In a BEL-7402 hepatocellular carcinoma xenograft model, CPUL1 administered at 40 mg/kg and 20 mg/kg via tail vein injection produced tumor growth inhibition potencies that were comparable to or even exceeded those of sorafenib (20 mg/kg, oral gavage) and cyclophosphamide (20 mg/kg, oral gavage) positive controls, as measured by tumor volume reduction and final tumor weight [1]. The study employed six treatment groups (n ≥ 6) with daily dosing for one week, and CPUL1 exhibited a clear dose-dependent effect without significant body weight loss, indicating a favorable preliminary tolerability profile [1].

In Vivo Efficacy Xenograft Model HCC Therapy

CPUL1 Uniquely Blocks Autophagic Flux at the Degradation Stage, Distinct from ULK1 Inhibitors Like SBI-0206965 That Block Initiation

Transcriptomic and cell biological analyses reveal that CPUL1 impedes autophagic flow by suppressing autophagosome degradation rather than autophagosome formation [1]. This contrasts sharply with ULK1 inhibitors such as SBI-0206965 (IC50 = 108 nM for ULK1), which block the initiation step of autophagy by inhibiting the ULK1 kinase complex [2]. CPUL1 treatment leads to accumulation of LC3-II and p62, markers indicative of impaired autophagosome-lysosome fusion and subsequent degradation failure, a phenotype not observed with initiation inhibitors [1]. The observed late-stage blockade is attributed to lysosomal dysfunction, essential for the final cargo disposal stage of autophagy [1].

Autophagy Autophagic Flux Mechanism of Action

CPUL1 Displays Moderate Oral Bioavailability (23.66%) with Distinct Tissue Accumulation Profile Enabling Targeted Preclinical Dosing Strategies

Pharmacokinetic evaluation in rats following a single intravenous or oral dose revealed that CPUL1 has an absolute oral bioavailability of 23.66% [1]. The compound undergoes linear elimination after single administration but demonstrates notable accumulation in multiple tissues—including heart, liver, spleen, lung, and kidney—following repeated injections [1]. A validated LC-MS/MS method with a linear range of 1-1000 ng/mL was established for quantifying CPUL1 in human plasma, colorectal cancer cell lines, and rat plasma [1]. Cellular pharmacokinetic behavior varies among colorectal cancer cell lines, suggesting cell-type-specific uptake or metabolism [1].

Pharmacokinetics Bioavailability Tissue Distribution

Optimal Application Scenarios for CPUL1 Based on Quantitative Differentiation Evidence


Mechanistic Studies of Autophagic Flux Blockade in Hepatocellular Carcinoma

CPUL1 is uniquely suited for experiments designed to dissect late-stage autophagy inhibition in HCC models. As demonstrated in Section 3, CPUL1 blocks autophagosome degradation rather than formation, a phenotype distinct from ULK1 inhibitors like SBI-0206965 [1]. Researchers can employ CPUL1 to induce LC3-II/p62 accumulation and investigate lysosomal dysfunction pathways, providing a specific tool unavailable with initiation-stage autophagy inhibitors [1].

In Vivo Preclinical Efficacy Studies in HCC Xenograft Models Requiring a Non-Kinase Inhibitor Benchmark

Given CPUL1's head-to-head comparable or superior tumor suppression versus sorafenib in the BEL-7402 xenograft model at 20-40 mg/kg doses [1], the compound serves as an excellent non-kinase inhibitor control or alternative in HCC in vivo studies. Its distinct TrxR1-targeted mechanism enables orthogonal validation of therapeutic hypotheses independent of VEGFR/PDGFR signaling pathways modulated by sorafenib [1].

Cellular Redox and EMT Studies in Lung Adenocarcinoma (A549) Models

For investigations focusing on TrxR1-mediated ROS induction and subsequent EMT modulation, CPUL1 provides a well-characterized tool with an established IC50 of 7.61 μM in A549 cells . The compound's validated TrxR1 inhibition [2] and ROS-mediated ERK/JNK signaling activation make it suitable for dissecting redox-dependent EMT mechanisms in lung cancer research.

Pharmacokinetic and Tissue Distribution Studies for Phenazine-Derived Anticancer Agents

CPUL1's established LC-MS/MS bioanalytical method (1-1000 ng/mL linear range) and characterized PK parameters—including 23.66% oral bioavailability and multi-tissue accumulation [3]—provide a foundation for preclinical development programs involving phenazine-based TrxR inhibitors. Researchers can leverage this validated analytical workflow and PK dataset as a benchmark when profiling structurally related analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPUL1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.